Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of propanoic acid and contains a nitrophenyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(4-methylphenyl)propanoate
- Methyl 2-hydroxy-3-(4-chlorophenyl)propanoate
- Methyl 2-hydroxy-3-(4-bromophenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Biological Activity
Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, also known as methyl (S)-2-hydroxy-3-(4-nitrophenyl)propanoate, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H13N1O5
- Molecular Weight : Approximately 225.2 g/mol
- Functional Groups : Hydroxyl group, propanoate moiety, nitrophenyl substituent
The presence of the hydroxyl and nitro groups contributes significantly to its reactivity and biological activity. The nitrophenyl group is particularly noteworthy for enhancing interactions with biological targets.
Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially altering metabolic pathways. For instance, studies on similar compounds suggest that the nitrophenyl group can enhance binding affinity to active sites of enzymes .
- Antiproliferative Effects : Some derivatives of this compound have demonstrated antiproliferative activity against cancer cell lines, indicating potential therapeutic applications in oncology .
In Vitro Studies
A variety of studies have examined the biological activities of this compound and related compounds:
These findings highlight the compound's versatility and potential as a lead structure in drug development.
Case Studies
- Anticancer Activity : A study focused on the synthesis of methyl derivatives showed that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. This compound was included in a broader screening for potential anticancer agents .
- Enzyme Inhibition : Research on enzyme inhibitors demonstrated that this compound could inhibit AMACR (α-methylacyl-CoA racemase), a target in prostate cancer treatment, thereby reducing cancer cell proliferation .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being explored for several applications:
- Drug Development : Its structural features make it a candidate for further modifications aimed at enhancing therapeutic efficacy.
- Synthetic Intermediate : Used as a building block in the synthesis of more complex organic molecules .
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5,9,12H,6H2,1H3 |
InChI Key |
MQZXMVGZGJXQOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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